molecular formula C18H16N4OS B4705380 1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol

Cat. No. B4705380
M. Wt: 336.4 g/mol
InChI Key: RKUHLXQWXKAODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PFT-α, which stands for p53 functional inhibitor alpha. PFT-α has been found to inhibit the activity of p53, a tumor suppressor protein that plays a crucial role in preventing the development of cancer.

Mechanism of Action

PFT-α binds to the zinc ion in the DNA-binding domain of p53, which prevents p53 from binding to its target genes. This results in the inhibition of p53-dependent pathways that are involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
PFT-α has been found to have both biochemical and physiological effects. In vitro studies have shown that PFT-α can induce cell death in cancer cells, while sparing normal cells. PFT-α has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to the prevention of oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using PFT-α in lab experiments is its specificity for p53. PFT-α only inhibits the activity of p53, which makes it a valuable tool for studying the role of p53 in cancer development. However, one limitation of using PFT-α is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration of PFT-α that can selectively target cancer cells without harming normal cells.

Future Directions

There are several future directions for the research on PFT-α. One potential application of PFT-α is in combination therapy with other cancer drugs. PFT-α has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the effectiveness of these treatments. Another future direction is the development of PFT-α analogs that can overcome the limitations of the current compound. These analogs can have improved selectivity and reduced toxicity, which can make them more suitable for clinical use. Finally, further studies are needed to determine the long-term effects of PFT-α on normal cells and its potential as a cancer therapy.
In conclusion, PFT-α is a promising compound that has potential applications in cancer research. Its specificity for p53 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a valuable tool for studying the role of p53 in cancer development. Further studies are needed to determine the optimal conditions for its use and its potential as a cancer therapy.

Scientific Research Applications

PFT-α has been extensively studied for its potential applications in cancer research. By inhibiting the activity of p53, PFT-α can prevent the activation of p53-dependent pathways that lead to cell death and DNA damage repair. This makes PFT-α a promising candidate for the development of cancer therapies.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-12-6-8-14(9-7-12)24-11-13-10-17(23)22(21-13)18-19-15-4-2-3-5-16(15)20-18/h2-10,21H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHLXQWXKAODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 3
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 5
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol

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